4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Overview
Description
4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C21H16Cl4N4O3 and its molecular weight is 514.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tuberculostatic Applications
- Carbohydrazides and hydrazones, structurally related to 4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide, have been synthesized and evaluated as potential tuberculostatics. Initial screening against Mycobacterium tuberculosis showed varying levels of inhibitory activity, highlighting their potential in tuberculosis treatment (Bijev, 2006).
Antitumor and Antioxidant Properties
- Novel derivatives, including thienopyrazole and thienopyrimidine, were synthesized and tested for their antitumor and antioxidant activities. These derivatives have shown significant efficacy in pharmacological tests, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2010).
Crystal Structure Analysis in Drug Development
- The crystal structure determination of chain functionalized pyrroles, which are analogous to the compound , provides valuable insights for their use as antitumoral agents. This structural information is critical in drug design and development (Silva et al., 2012).
Antimicrobial and Antioxidant Investigation
- A series of hydrazones bearing a thiazole scaffold were synthesized, including molecules structurally related to the compound of interest. These compounds displayed moderate-to-good growth inhibition activity against various bacteria and fungi, as well as significant antioxidant properties (Nastasă et al., 2015).
Catalytic Applications in Chemical Synthesis
- A heterogeneous copper catalyst system, which utilized similar pyrrole-based carbohydrazides, was developed for C–N coupling, a critical reaction in organic synthesis. This indicates the potential of such compounds in facilitating efficient and selective chemical transformations (Huang et al., 2018).
Antibacterial Activity
- Similar carbohydrazides and their derivatives have been synthesized and tested for their antibacterial properties. They exhibited moderate to good activity against various gram-positive and gram-negative bacteria, suggesting their utility in developing new antibacterial agents (Goswami et al., 1984).
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl4N4O3/c1-29-9-11(20(30)14-4-2-12(22)7-15(14)24)6-17(29)21(31)28-27-19(26)10-32-18-5-3-13(23)8-16(18)25/h2-9H,10H2,1H3,(H2,26,27)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFLTGMJXBFEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl4N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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